4-(4-Methylthiophen-2-yl)butanoic acid
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Overview
Description
4-(4-Methylthiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a butanoic acid chain attached to a thiophene ring substituted with a methyl group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiophen-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(4-Methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylthiophen-2-yl)butanoic acid: Similar structure with the methyl group at the 3-position.
4-(5-Methylthiophen-2-yl)butanoic acid: Methyl group at the 5-position
Uniqueness
4-(4-Methylthiophen-2-yl)butanoic acid is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological targets.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-(4-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-7-5-8(12-6-7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
PEOXTJAJKCCOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CCCC(=O)O |
Origin of Product |
United States |
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